ethyl 4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]piperazine-1-carboxylate
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Overview
Description
ETHYL 4-[(E)-3-(4-METHYLPHENYL)-3-OXO-1-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a tetrahydropyrazine ring, which is substituted with an ethyl ester group and a (E)-3-(4-methylphenyl)-3-oxo-1-propenyl group
Preparation Methods
The synthesis of ETHYL 4-[(E)-3-(4-METHYLPHENYL)-3-OXO-1-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves a multi-step process. One common synthetic route includes the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with tetrahydropyrazine under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .
Chemical Reactions Analysis
ETHYL 4-[(E)-3-(4-METHYLPHENYL)-3-OXO-1-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ETHYL 4-[(E)-3-(4-METHYLPHENYL)-3-OXO-1-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
ETHYL 4-[(E)-3-(4-METHYLPHENYL)-3-OXO-1-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with other similar compounds, such as:
Chalcones: These compounds share a similar structural motif and are known for their diverse biological activities.
Pyrazine derivatives:
Ethyl esters: These compounds contain an ethyl ester group and are used in various chemical reactions and industrial applications
Properties
Molecular Formula |
C17H22N2O3 |
---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
ethyl 4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-3-22-17(21)19-12-10-18(11-13-19)9-8-16(20)15-6-4-14(2)5-7-15/h4-9H,3,10-13H2,1-2H3/b9-8+ |
InChI Key |
QIFYWSQNBKIGCL-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/C=C/C(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C=CC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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